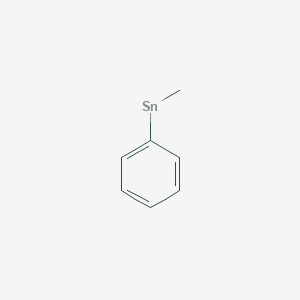
Methyl(phenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)stannane is an organotin compound with the chemical formula C7H8Sn. It consists of a tin (Sn) atom bonded to a methyl group (CH3) and a phenyl group (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(phenyl)stannane can be synthesized through various methods, one of the most common being the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction scheme is as follows:
R−Sn(CH3)+R′−X→R−R′+SnX(CH3)
where ( R ) is the phenyl group, ( R’ ) is the organic halide, and ( X ) is a halogen.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of tin tetrachloride (SnCl4) with methylmagnesium bromide (CH3MgBr) and phenylmagnesium bromide (C6H5MgBr) in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Applications De Recherche Scientifique
Methyl(phenyl)stannane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological interactions.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl(phenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannatrane: Another organotin compound with a similar structure but different reactivity and applications.
Tetraalkylstannanes: Compounds with four alkyl groups bonded to tin, used in similar reactions but with different selectivity and stability.
Uniqueness
Methyl(phenyl)stannane is unique due to its specific combination of a methyl and phenyl group bonded to tin, which imparts distinct reactivity and stability compared to other organotin compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
57025-30-6 |
|---|---|
Formule moléculaire |
C7H8Sn |
Poids moléculaire |
210.85 g/mol |
Nom IUPAC |
methyl(phenyl)tin |
InChI |
InChI=1S/C6H5.CH3.Sn/c1-2-4-6-5-3-1;;/h1-5H;1H3; |
Clé InChI |
BRQVULKQFDNFJE-UHFFFAOYSA-N |
SMILES canonique |
C[Sn]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
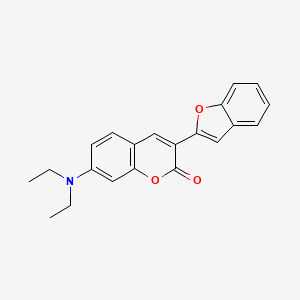
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
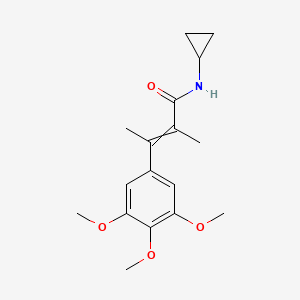

![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
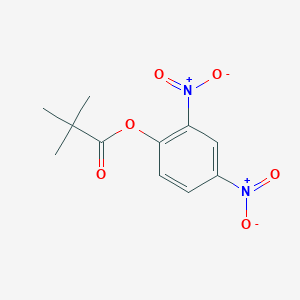
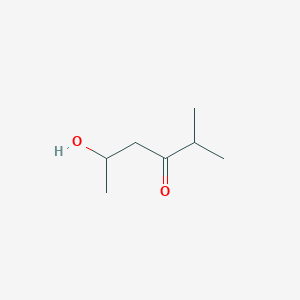


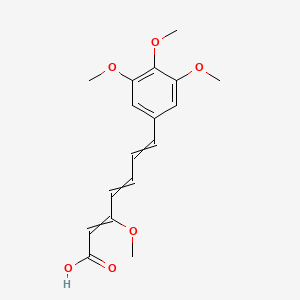
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)


